molecular formula C10H13N3O B12818958 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine CAS No. 33235-35-7

1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine

Cat. No.: B12818958
CAS No.: 33235-35-7
M. Wt: 191.23 g/mol
InChI Key: ALWWUEXQVJQNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an ethyl group at the first position, a methoxy group at the sixth position, and an amine group at the second position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine typically involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzylamine with ethyl formate under acidic conditions to form the benzimidazole core. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products:

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammatory disorders.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The methoxy and ethyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    1H-benzo[d]imidazol-2-amine: Lacks the ethyl and methoxy groups, resulting in different biological activities.

    6-methoxy-1H-benzo[d]imidazol-2-amine: Similar structure but without the ethyl group, affecting its chemical reactivity and applications.

    1-ethyl-1H-benzo[d]imidazol-2-amine: Lacks the methoxy group, leading to variations in its pharmacological properties.

Uniqueness: 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine is unique due to the presence of both ethyl and methoxy groups, which enhance its chemical stability, biological activity, and potential therapeutic applications. The combination of these substituents provides a distinct profile compared to other benzimidazole derivatives.

Properties

CAS No.

33235-35-7

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-ethyl-6-methoxybenzimidazol-2-amine

InChI

InChI=1S/C10H13N3O/c1-3-13-9-6-7(14-2)4-5-8(9)12-10(13)11/h4-6H,3H2,1-2H3,(H2,11,12)

InChI Key

ALWWUEXQVJQNTK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)N=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.